
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate, also known as CR-8, is a chemical compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been studied extensively for its various biological activities.
Mechanism of Action
The mechanism of action of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and has been linked to neuroprotection.
Biochemical and Physiological Effects
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. In addition, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Conclusion
In conclusion, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate is a promising compound with potential therapeutic properties in various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the reaction of 4-hydroxycoumarin with propionaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
(5-acetyloxy-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-4-5-11-6-15(19)22-14-8-12(20-9(2)17)7-13(16(11)14)21-10(3)18/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPQTUDITZOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357612 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101169-75-9 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

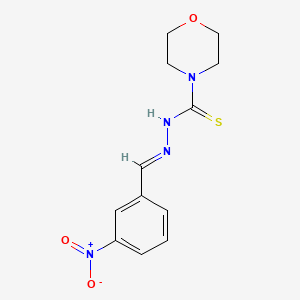
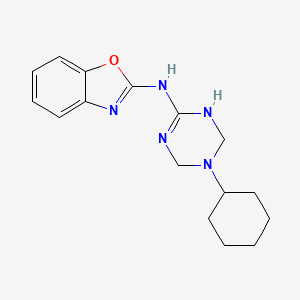
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
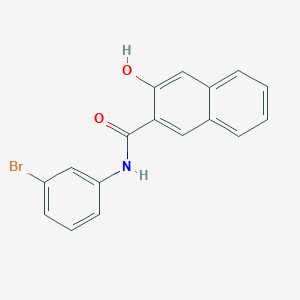

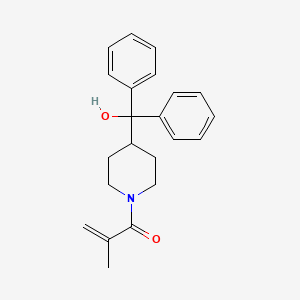

![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
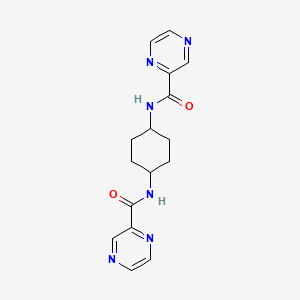
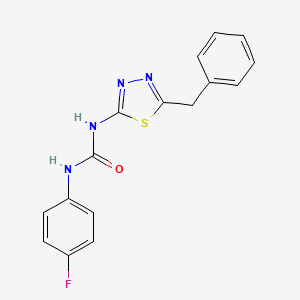

![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)